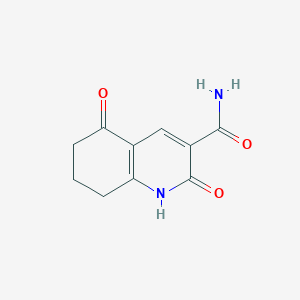

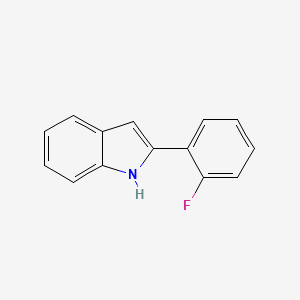

2-(2-fluorophenyl)-1H-Indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-(2-fluorophenyl)-1H-Indole” is not explicitly mentioned in the search results. However, there are related compounds that have been synthesized. For instance, a compound named “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” has been mentioned1. Another compound, “Methyl 2-amino-2-(2-fluorophenyl)acetate”, was synthesized through a reaction involving 2-fluoroaniline and methyl chloroacetate2.

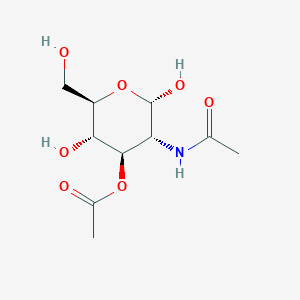

Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-Indole” is not directly available from the search results. However, there are related compounds with known structures. For example, the crystal structure of a compound named “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one” has been studied3. Another compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile”, has a molecular formula of C11H7FN2O1.

Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-fluorophenyl)-1H-Indole” are not detailed in the search results. However, a related compound, “Methyl 2-amino-2-(2-fluorophenyl)acetate”, has been mentioned in the context of difluoromethylation processes4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-Indole” are not directly available from the search results. However, a related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile”, has a molecular formula of C11H7FN2O, an average mass of 202.184 Da, and a monoisotopic mass of 202.054245 Da1.

Aplicaciones Científicas De Investigación

Synthetic Utility in Indole and Carbazole Derivatives 2-(2-fluorophenyl)-1H-Indole is instrumental in the synthesis of various indole and carbazole derivatives. Kudzma (2003) demonstrated the synthesis of a series of such derivatives from 2-fluorophenyl imines, highlighting its synthetic utility in complex organic compounds (Kudzma, 2003).

Crystal Engineering Applications The compound has applications in crystal engineering, specifically in studying the role of organic fluorine. Choudhury et al. (2004) investigated two substituted indoles to understand how 'organic fluorine' influences crystal engineering, utilizing weak C-H...F and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2004).

Solvent Dependence Studies The solvent dependence of optical rotation of certain compounds containing 2-(2-fluorophenyl)-1H-Indole has been a subject of research. Deguchi et al. (1993) explored this with a cholecystokinin-A antagonist, indicating a considerable dependence on the solvent used (Deguchi et al., 1993).

Molecular Properties and Reaction Mechanism Analysis The study of molecular properties and reaction mechanisms of compounds involving 2-(2-fluorophenyl)-1H-Indole is another significant area. Kandemirli et al. (2015) focused on this aspect by studying the structures of certain compounds and their zinc(II) and nickel(II) complexes (Kandemirli et al., 2015).

Development of Novel Ring Systems Klioze et al. (1984) reported the synthesis ofnovel 7-substituted 1H-indolo[3,2-d][1,2]benzoxazepine ring systems, starting with 2-(2-fluorophenyl)-1H-indole. Their work highlighted the compound's role in the creation of new ring systems, showcasing its significance in the development of complex molecular structures (Klioze, Ehrgott, & Glamkowski, 1984).

Solubility and Thermodynamic Studies Liu et al. (2020) conducted a study on the solubility of 2-phenyl-1H-indole, a related compound, in various organic solvents. This research provides insights into the solubility behavior and thermodynamic properties of compounds similar to 2-(2-fluorophenyl)-1H-Indole, which can be crucial in pharmaceutical and chemical manufacturing processes (Liu, Chen, An, & Li, 2020).

Crystal Structure Analysis Li et al. (2019) investigated the crystal structure of a compound containing a 4-fluorophenyl ring and two indole ring systems. This research contributes to the understanding of the molecular arrangement and interaction potential of 2-(2-fluorophenyl)-1H-Indole derivatives (Li et al., 2019).

Synthesis and Biological Evaluation Sravanthi et al. (2015) synthesized a series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. This study highlights the potential therapeutic applications of derivatives of 2-(2-fluorophenyl)-1H-Indole (Sravanthi, Rani, & Manju, 2015)

Fungicide Scaffold Development Huo et al. (2022) reported the synthesis of 2-arylindole derivatives, including those with 4-fluoro-2-phenyl-1H-indole, and evaluated their fungicidal activities. This research underscores the role of 2-(2-fluorophenyl)-1H-Indole derivatives in the development of novel fungicides, particularly against a range of plant pathogens (Huo et al., 2022).

Chemical Synthesis Techniques Borah and Shi (2017) discussed the catalytic fluoroalkylation of indoles, demonstrating a method that could potentially be applied to 2-(2-fluorophenyl)-1H-Indole derivatives. Their work contributes to the broader understanding of the chemical reactions and synthesis techniques involving fluorinated indoles (Borah & Shi, 2017).

Safety And Hazards

The safety and hazards associated with “2-(2-fluorophenyl)-1H-Indole” are not directly available from the search results. However, a related compound, “2-FLUOROPHENYL ISOCYANATE”, has been described as potentially fatal if inhaled or swallowed, and it may cause skin and eye irritation5.

Direcciones Futuras

The future directions for research on “2-(2-fluorophenyl)-1H-Indole” are not directly available from the search results. However, future directions for research on a related compound, “Methyl 2-amino-2-(2-fluorophenyl)acetate”, could involve investigating new synthetic routes and exploring its potential applications in areas such as materials science and nanotechnology2.

Please

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARARSNJUMNZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538852 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-1H-Indole | |

CAS RN |

52765-22-7 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.